

solubility and stability of FITC-Lithocholic acid 3-sulfate

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Compound of Interest

Compound Name: *FITC-Lithocholic acid 3-sulfate*

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Core Technical Guide: FITC-Lithocholic Acid 3-Sulfate

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the solubility and stability of **FITC-Lithocholic acid 3-sulfate**, along with detailed experimental protocols for its use in cellular assays.

Introduction

FITC-Lithocholic acid 3-sulfate is a fluorescently labeled derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid.[1][2] The conjugation of fluorescein isothiocyanate (FITC) to lithocholic acid 3-sulfate allows for the visualization and quantification of its transport and localization in biological systems. This tool is particularly valuable for studying the pathogenesis of cholestatic liver diseases.[1][2][3]

Physicochemical Properties

The addition of the FITC moiety to lithocholic acid 3-sulfate influences its overall physicochemical properties, including its solubility and stability.

Molecular Information:

Property	Value	Reference
Molecular Formula	C ₄₇ H ₅₇ N ₃ O ₁₀ S ₂	[4]
Molecular Weight	888.1 g/mol	[4]

Solubility

The solubility of **FITC-Lithocholic acid 3-sulfate** is dictated by the properties of both the hydrophobic lithocholic acid backbone and the moderately water-soluble, pH-sensitive FITC group.

Quantitative Solubility Data:

Solvent	FITC-Lithocholic acid 3-sulfate	Lithocholic acid 3-sulfate (sodium salt)	Fluorescein Isothiocyanate (FITC)
Organic Solvents			
Dimethyl sulfoxide (DMSO)	Expected to be soluble. Recommended for stock solutions.	Not specified	~14 mg/mL[5], 5 mg/mL[6]
Dimethylformamide (DMF)	Expected to be soluble.	Not specified	~14 mg/mL[5]
Ethanol	Expected to be soluble.	Not specified	~10 mg/mL[5], 20 mg/mL[6]
Methanol	Expected to be soluble.	~1 mg/mL[5]	Not specified
Acetone	Not specified	Not specified	1 mg/mL[6][7]
Aqueous Buffers			
Water	Poorly soluble.	~5 mg/mL[5]	< 0.1 mg/mL[6]
PBS (pH 7.2)	Low solubility. Prepare fresh from organic stock.	Not specified	~0.2 mg/mL[5]

Recommendations for Solubilization:

- It is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.
- Further dilutions into aqueous buffers for biological experiments should be made immediately before use.[5]
- When diluting into aqueous media, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects.[5]

Stability

The stability of **FITC-Lithocholic acid 3-sulfate** is influenced by factors that affect both the FITC fluorophore and the bile acid structure. These include pH, temperature, and light exposure.

Stability Profile:

Condition	FITC-Lithocholic acid 3-sulfate	Lithocholic acid 3-sulfate (sodium salt)	Fluorescein Isothiocyanate (FITC)
Storage (Solid)	Store at -20°C, protected from light.	≥2 years at -20°C[5]	Lyophilized: up to 12 months at 2-8°C, desiccated and protected from light.[4][8]
Storage (Solution)	Organic Stock (DMSO/DMF): Store at -20°C or -80°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.	Not specified	DMSO: 1 month at -20°C or 6 months at -80°C, protected from light.[4][8]
Aqueous Solution: Not recommended for storage. Prepare fresh before use.	Not recommended for more than one day.[5]	Unstable in water.[6][7]	
pH Sensitivity	Fluorescence is pH-dependent. Decreased fluorescence in acidic conditions.	Stable	Fluorescence intensity decreases significantly as pH is reduced from 10 to 3.[4][8]
Temperature Sensitivity	Avoid elevated temperatures.	Stable at -15°C.[9]	Unstable at elevated temperatures; conjugates are susceptible to hydrolysis.[4][8]
Light Sensitivity	Photolabile. Protect from light during storage and experiments.	Not specified	Light-sensitive.[6]

Experimental Protocols

The following is a general protocol for a cellular uptake assay using **FITC-Lithocholic acid 3-sulfate**, adapted from protocols for similar fluorescent bile acid analogs.

Protocol: In Vitro Bile Acid Uptake Assay

This protocol is designed for studying the uptake of **FITC-Lithocholic acid 3-sulfate** in cultured cells, such as HepaRG™ cells or other hepatocyte models.

Materials:

- **FITC-Lithocholic acid 3-sulfate**
- Anhydrous DMSO
- Cultured hepatocytes (e.g., HepaRG™)
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Multi-well plates for cell culture
- Fluorescence microscope or plate reader

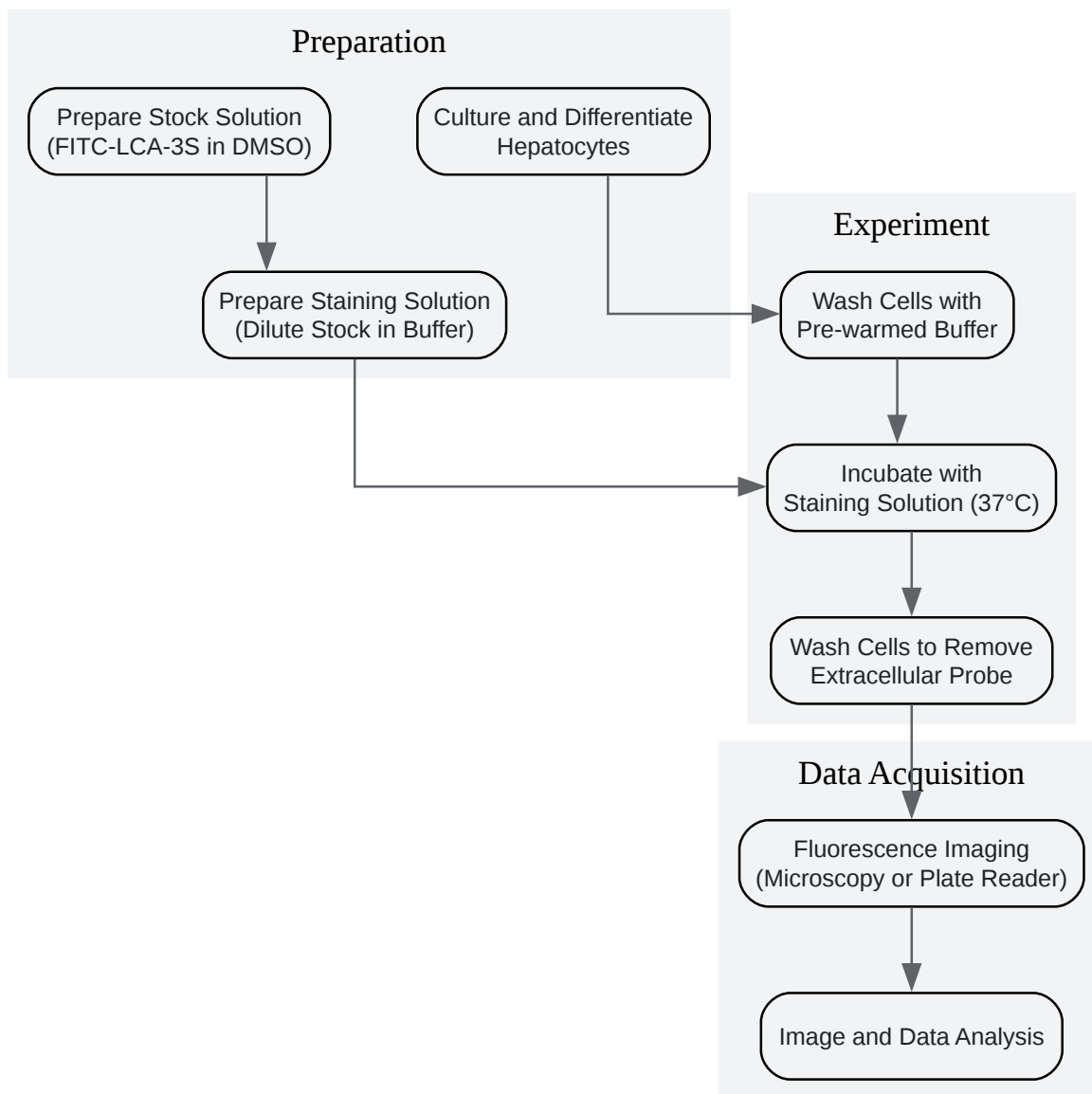
Methodology:

- Preparation of Stock Solution:
 - Dissolve **FITC-Lithocholic acid 3-sulfate** in anhydrous DMSO to prepare a stock solution (e.g., 5-10 mM).
 - Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
- Cell Preparation:
 - Seed hepatocytes in multi-well plates at a suitable density.

- Culture the cells to allow for differentiation and polarization, which is crucial for the formation of functional bile canalicular networks (typically 4-5 days for sandwich-cultured hepatocytes).[3]
- Preparation of Staining Solution:
 - On the day of the experiment, thaw an aliquot of the **FITC-Lithocholic acid 3-sulfate** stock solution.
 - Dilute the stock solution in pre-warmed HBSS or culture medium to the final working concentration (typically 2-5 μM).[3] Mix thoroughly.
- Cell Staining:
 - Gently wash the cells twice with pre-warmed HBSS to remove residual culture medium.[3]
 - Add the **FITC-Lithocholic acid 3-sulfate** staining solution to the cells.
 - Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes) to allow for cellular uptake.[3]
- Imaging and Quantification:
 - For uptake studies: Begin acquiring images immediately after adding the staining solution using a fluorescence microscope.
 - For efflux studies: After the incubation period, wash the cells with pre-warmed HBSS and replace it with a fresh, pre-warmed medium. Acquire time-lapse images to visualize the efflux of the fluorescent bile acid.[3]
 - Quantify the fluorescence intensity within cells or specific structures (e.g., bile canaliculi) over time using image analysis software.

Visualizations

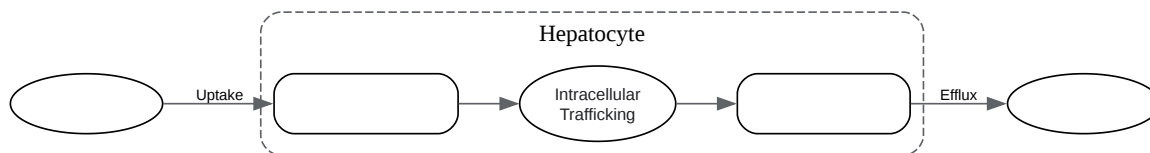
Experimental Workflow for Cellular Uptake Assay



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Caption: Workflow for a fluorescent bile acid uptake assay.

Signaling Pathway Context: Bile Acid Transport in Hepatocytes



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Caption: Key transporters in hepatic bile acid disposition.

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